molecular formula C24H21FN2O4S B289347 Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

Cat. No. B289347
M. Wt: 452.5 g/mol
InChI Key: RYBHTCFNYPSWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate, also known as MBBT, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers studying different aspects of biology and chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate involves the inhibition of different enzymes and receptors, including the proteasome, histone deacetylases, and the androgen receptor. This inhibition leads to various biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of different signaling pathways. This compound has also been shown to have activity against different types of cancer cells, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate in lab experiments include its high potency and selectivity, as well as its ability to target different enzymes and receptors. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate, including the development of new cancer therapies and the study of different biological processes. This compound has also shown potential as a tool for drug discovery and development, making it an important area of research for the pharmaceutical industry.
In conclusion, Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate is a synthetic compound that has been studied for its potential use in scientific research. This compound has various biochemical and physiological effects, making it a valuable tool for researchers studying different aspects of biology and chemistry. The synthesis of Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate involves several steps, and its mechanism of action involves the inhibition of different enzymes and receptors. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of new cancer therapies and the study of different biological processes.

Synthesis Methods

The synthesis of Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene to form an intermediate product, which is then reacted with methyl 4-aminobenzoate to form Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate has been studied for its potential use in various scientific research applications, including drug discovery and development, as well as in the study of different biological processes. This compound has been shown to have activity against different enzymes and receptors, making it a valuable tool for researchers studying these targets.

properties

Molecular Formula

C24H21FN2O4S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate

InChI

InChI=1S/C24H21FN2O4S/c1-31-24(30)15-8-12-17(13-9-15)26-22(29)20-18-4-2-3-5-19(18)32-23(20)27-21(28)14-6-10-16(25)11-7-14/h6-13H,2-5H2,1H3,(H,26,29)(H,27,28)

InChI Key

RYBHTCFNYPSWOJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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